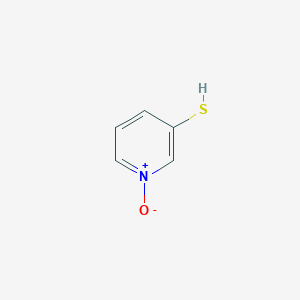

1-Oxidopyridin-1-ium-3-thiol

Description

Properties

CAS No. |

127108-46-7 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-3-thiol |

InChI |

InChI=1S/C5H5NOS/c7-6-3-1-2-5(8)4-6/h1-4,8H |

InChI Key |

OWRGGSFLEDFZOU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)[O-])S |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])S |

Synonyms |

3-Pyridinethiol,1-oxide(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

化合物简介

1-Oxidopyridin-1-ium-3-thiol (结构式见下图)是一种含氮杂环化合物,其吡啶环的1号位被氧化为N-氧化物,3号位带有硫醇基团(-SH)。这种独特的结构使其在配位化学、药物设计及材料科学中具有潜在价值。硫醇基团的强亲核性和氧化敏感性,以及吡啶环的共轭体系,可能赋予该化合物独特的化学反应性和生物活性。

![假设结构示意图:吡啶环1号位为N-氧化物,3号位为-SH基团]

与类似化合物的比较

以下通过结构、物理性质及反应性三个方面,与文献中报道的类似化合物进行对比分析。

结构特征比较

关键差异 :

物理性质与溶解性

| 化合物名称 | 熔点(℃) | 溶解性(极性溶剂) | 溶解性(非极性溶剂) | 参考文献 |

|---|---|---|---|---|

| This compound | 未报道 | 推测易溶于水 | 难溶于烷烃 | 推測 |

| 3-羟基-1-甲基吡啶碘化物 | 185-187 | 溶于甲醇、水 | 微溶于乙醚 | |

| 6-(1H-咪唑-1-基)吡嗪-3-硫醇 | 未报道 | 溶于DMSO、DMF | 难溶于己烷 | |

| 3-氯-1-[(辛硫基)甲基]吡啶氯化物 | 未报道 | 溶于氯仿 | 难溶于水 |

分析 :

化学反应性及生物活性

独特性质 :

- 金属配位能力 :目标化合物的N-氧化物和硫醇基可能形成双齿配体,优于仅含单一配位基团的类似物(如的羟基吡啶)。

- 氧化敏感性 :与硫醚衍生物(如)相比,硫醇基更易被氧化,需在惰性条件下储存。

研究方法学支持

多数类似化合物的结构解析依赖X射线晶体学,其中SHELX程序(如SHELXL和SHELXD)被广泛用于晶体数据精修与相位解析。例如,中羟基吡啶碘化物的晶体数据可能通过SHELXL优化键长与角度,而目标化合物的未来研究亦可采用此方法。

结论与展望

This compound的结构独特性体现在N-氧化物与硫醇基的协同效应上,其反应性和应用潜力可能超越现有类似化合物。然而,目前缺乏直接的实验数据支持,需进一步开展以下研究:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.